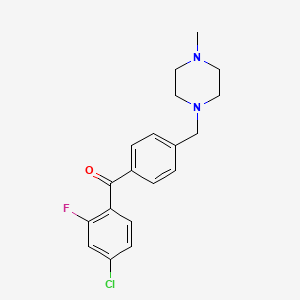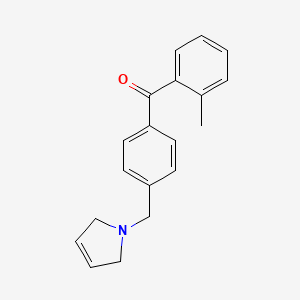
2-fluoro-N,N-dimethyl-4-nitroaniline
Descripción general
Descripción
2-Fluoro-N,N-dimethyl-4-nitroaniline (FDMA) is a synthetic organic compound that has been used in a variety of scientific research applications. FDMA is an aniline derivative with a nitro group attached to the para-position of the aromatic ring. The nitro group is also substituted with a fluorine atom in the para-position of the aromatic ring. FDMA is an important building block for synthesis of a variety of compounds and is used in a variety of applications.
Aplicaciones Científicas De Investigación
1. Chemical Complex Formation
2-fluoro-N,N-dimethyl-4-nitroaniline, along with similar compounds, has been used in the preparation of new chemical complexes with metals like copper(II), nickel(II), and cobalt(II). These complexes are characterized by their infrared, electronic spectra, and magnetic moments, indicating their potential utility in various chemical applications (Devoto, Massacesi, Pinna, & Ponticelli, 1982).
2. Dye Intermediate and Pharmaceutical Use
4-Fluoro-3-nitroaniline, a compound similar to this compound, has found significant importance as a novel dye intermediate in the United States. Its potential for extension in pharmaceuticals and insecticides has also been noted, highlighting its versatility in various industrial applications (Bil, 2007).
3. Functionalization of Silica Particles
Research has explored the functionalization of silica particles with chromophores and amino groups using this compound and related compounds. This process equips silica particles with primary amino and various chromophoric groups, suggesting applications in areas like material science and nanotechnology (Roth et al., 2006).
4. Development of UV-Vis-sensitive pH Sensors
This compound has been used in the development of water-soluble UV-Vis-sensitive pH sensors. These sensors undergo changes in protonation and deprotonation depending on the pH, as observed through UV-Vis spectroscopy, which can have significant implications in chemical and environmental sensing applications (Roth, Jbarah, Holze, Friedrich, & Spange, 2006).
5. Photoprobes in Biochemical Research
2-fluoro-4-nitrophenyl ethers, similar to this compound, have been studied as potential biochemical photoprobes. Their photosubstitution with various amines suggests potential applications in biochemical research and drug development (Pleixats et al., 1989).
6. Nonlinear Optical Properties
Studies on organic crystals containing charge-transfer interactions, such as nitroanilines with donor and acceptor substituents, have included compounds like 2-fluoro-5-nitroaniline. These studies focus on their nonlinear optical properties, which can be critical in the development of new materials for optical technologies (Yanes et al., 1997).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Nitroanilines are generally known to interact with various enzymes and proteins within the cell .
Mode of Action
Nitroanilines, in general, are known to undergo enzymatic reduction within cells, which can lead to the formation of reactive species . These reactive species can then interact with cellular targets, leading to various effects .
Biochemical Pathways
Nitroanilines can potentially affect a variety of biochemical pathways due to their reactivity .
Pharmacokinetics
Nitroanilines are generally well-absorbed and can be distributed throughout the body . They are metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Nitroanilines can cause oxidative stress, dna damage, and other cellular effects due to the formation of reactive species .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-fluoro-N,N-dimethyl-4-nitroaniline. For example, the compound is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to handle the product only in a closed system or provide appropriate exhaust ventilation . The compound should be stored at ambient temperatures .
Análisis Bioquímico
Biochemical Properties
2-Fluoro-N,N-dimethyl-4-nitroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules, including proteins and nucleic acids . These interactions can result in modifications to the structure and function of these biomolecules, potentially leading to changes in cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. For instance, exposure to this compound can lead to the activation of the NF-κB pathway, which plays a crucial role in the regulation of immune responses and inflammation . Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. These changes in gene expression can alter cellular metabolism and other critical cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific enzymes, leading to either inhibition or activation of their activity. For example, the binding of this compound to cytochrome P450 can inhibit its enzymatic activity, resulting in the accumulation of substrates that are normally metabolized by this enzyme . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under ambient conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products of this compound can accumulate, potentially leading to long-term effects on cellular function. In in vitro studies, prolonged exposure to this compound has been associated with changes in cell viability and proliferation, indicating potential cytotoxic effects.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxic effects . For instance, high doses of this compound have been associated with liver toxicity, characterized by elevated levels of liver enzymes and histopathological changes in liver tissue. Additionally, threshold effects have been observed, where a certain dosage level must be reached before any noticeable effects occur.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. This compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell. The biotransformation of this compound can also result in the generation of reactive intermediates, which may contribute to its cytotoxic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria . The targeting of this compound to these compartments can be mediated by targeting signals or post-translational modifications. For example, the presence of specific amino acid sequences or chemical modifications can direct this compound to the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism.
Propiedades
IUPAC Name |
2-fluoro-N,N-dimethyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXUWCWOGLFTTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634902 | |
| Record name | 2-Fluoro-N,N-dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65739-04-0 | |
| Record name | 2-Fluoro-N,N-dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







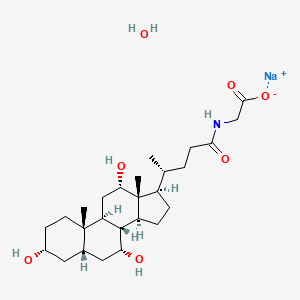
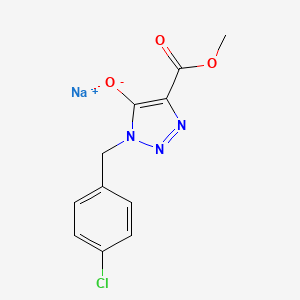
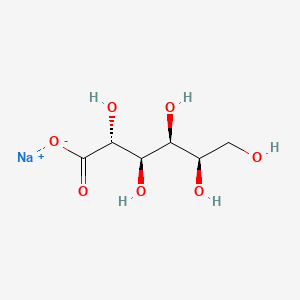



![N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide](/img/structure/B1343311.png)
![tert-Butyl N-[(phenylsulfonyl)(2-thienyl)methyl]-carbamate](/img/structure/B1343312.png)
